molecular formula C26H22ClF6N5O2 B1194699 AMG-2674

AMG-2674

Cat. No.: B1194699
M. Wt: 585.9 g/mol
InChI Key: VZBVEWNPFLFUCS-FXADVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it belongs to the 2-(4-pyridin-2-yl)-1-(5-trifluoromethylpyridin-2-yl)piperazine-1-carboxamide series, derived from stepwise modifications of the BCTC scaffold . AMG-2674 demonstrates high potency in vitro, with an IC50 of 0.9 nM against capsaicin- and pH-induced activation of rat TRPV1. Notably, its co-planar carboxamido group enhances binding affinity, a structural refinement over earlier analogs .

Properties

Molecular Formula

C26H22ClF6N5O2

Molecular Weight

585.9 g/mol

IUPAC Name

1-[5-chloro-6-[(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl]pyridin-3-yl]ethane-1,2-diol

InChI

InChI=1S/C26H22ClF6N5O2/c1-12-10-37(24-17(27)4-14(9-34-24)21(40)11-39)2-3-38(12)25-35-20-8-15(26(31,32)33)7-16(23(20)36-25)13-5-18(28)22(30)19(29)6-13/h4-9,12,21,39-40H,2-3,10-11H2,1H3,(H,35,36)/t12-,21?/m1/s1

InChI Key

VZBVEWNPFLFUCS-FXADVQPWSA-N

SMILES

CC1CN(CCN1C2=NC3=C(C=C(C=C3N2)C(F)(F)F)C4=CC(=C(C(=C4)F)F)F)C5=C(C=C(C=N5)C(CO)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: BCTC

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is the progenitor scaffold for AMG-2674. Both compounds share a piperazine-carboxamide core but differ in pyridine substituents. Key distinctions include:

  • Potency : this compound exhibits a 10-fold higher potency (IC50 = 0.9 nM) compared to BCTC, which has an IC50 of ~8 nM in TRPV1 inhibition assays .
  • Structural Modifications : this compound incorporates a trifluoromethylpyridin-2-yl group, enhancing co-planarity of the carboxamido moiety and optimizing receptor interactions .
  • Clinical Progress : BCTC advanced to Phase II trials for neuropathic pain but faced limitations due to off-target effects (e.g., hERG channel inhibition). This compound’s preclinical profile suggests improved selectivity, though hERG-related safety data remain unpublished .

Functional Analogs: TRPV1 Antagonists

  • Unlike this compound, SB-705498 failed in Phase II due to hyperthermia side effects .
  • Capsazepine : A first-generation TRPV1 antagonist (IC50 = 562 nM) with poor metabolic stability. This compound’s potency and pharmacokinetic properties surpass capsazepine by >100-fold .

Ion Channel Blockers with Antiviral Activity

While this compound is primarily a TRPV1 antagonist, identifies its antiviral activity against SARS-CoV-2, likely via ion channel modulation. Comparisons with other antiviral ion channel blockers include:

  • Hanfangchin A (Tetrandrine) : A calcium channel blocker with antimalarial and antiviral properties (EC50 = 0.3 µM against SARS-CoV-2). Unlike this compound, it targets two-pore channels (TPCs) and is repurposed from antimalarial use .
  • MLN-3897 : A CCR1 chemokine receptor antagonist (Phase II) with antiviral EC50 = 1.2 µM. Its mechanism diverges from this compound, focusing on immune modulation rather than direct ion channel blockade .

Research Findings and Implications

  • Mechanistic Superiority : this compound’s structural optimizations address key limitations of earlier TRPV1 antagonists, such as low potency (BCTC) and hyperthermia (SB-705498) .
  • Safety Considerations: No hERG inhibition data are reported for this compound, a critical gap given BCTC’s clinical setbacks .

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